3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-methoxyphenyl)thiophene-2-carboxamide
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Description
3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-methoxyphenyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C22H22ClN3O4S2 and its molecular weight is 492.01. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as n-[2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide and 3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol , have been reported to interact with dopamine D4 receptors and h5-HT1D receptors respectively. These receptors play crucial roles in neurotransmission, affecting various physiological and psychological processes.
Mode of Action
This could result in changes in neurotransmission, potentially affecting mood, cognition, pain perception, and other neurological functions .
Biochemical Pathways
These pathways are involved in a variety of physiological processes, including mood regulation, reward, sleep, and cognition .
Pharmacokinetics
Compounds containing the piperazine moiety, like this one, are known to positively modulate the pharmacokinetic properties of drug substances . This suggests that the compound may have favorable absorption and distribution characteristics, potentially enhancing its bioavailability.
Result of Action
By modulating the activity of dopamine d4 and h5-ht1d receptors, the compound could potentially alter neurotransmission, leading to changes in various neurological functions .
Properties
IUPAC Name |
3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-(4-methoxyphenyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O4S2/c1-30-19-7-5-17(6-8-19)24-22(27)21-20(9-14-31-21)32(28,29)26-12-10-25(11-13-26)18-4-2-3-16(23)15-18/h2-9,14-15H,10-13H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMGBGXTBTZLPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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